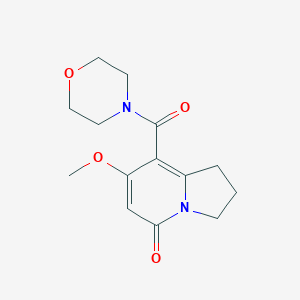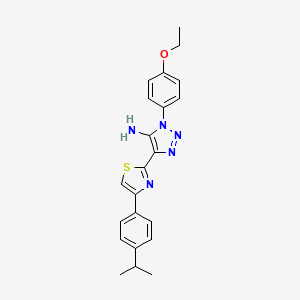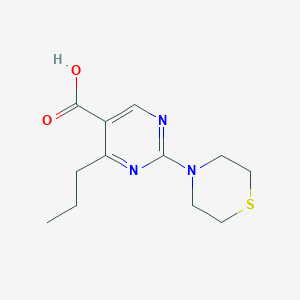
methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate is a complex organic compound. Its structure combines various functional groups, making it an interesting subject in synthetic chemistry and pharmacological research.
Mecanismo De Acción
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate, a multi-step synthesis process is employed:
Formation of Intermediate Compounds: : Starting with nicotinic acid derivatives, specific functional groups are introduced through controlled reactions.
Esterification: : A carboxylic acid group reacts with methanol in the presence of an acid catalyst to form the methyl ester.
Amidation: : Introduction of the amide group by reacting an amine derivative with a suitable carboxylic acid derivative.
Thiophen Ring Introduction: : The tetrahydrothiophen ring is incorporated via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial-scale synthesis leverages continuous flow chemistry techniques and optimization of reaction conditions to ensure high yield and purity. This includes the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate undergoes several chemical reactions:
Oxidation: : Can be oxidized using reagents like potassium permanganate.
Reduction: : Reduction reactions involve agents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at positions activated by the nicotinamido moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium dichromate in acidic conditions.
Reduction: : Mild to strong reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Typically uses halide precursors and bases for nucleophilic substitutions.
Major Products
From oxidation, carboxylic acids or ketones can be formed. Reduction typically yields alcohols or amines, and substitution reactions yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : As a building block in organic synthesis for creating more complex molecules.
Biology: : Investigated for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: : Explored for its therapeutic potential in treating various conditions due to its complex structure and functional groups.
Industry: : Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate: vs Methyl 2-(N-methyl-4-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate : Varies by position of substitution on the nicotinamido ring.
Methyl 2-(N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate: : Replaces the thiophen ring with a tetrahydrofuran ring.
Uniqueness
This compound's unique combination of the tetrahydrothiophen ring and the nicotinamido group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
methyl 2-[methyl-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-21(16-6-4-3-5-15(16)19(23)24-2)18(22)13-7-8-17(20-11-13)25-14-9-10-26-12-14/h3-8,11,14H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANRUPBFZHKBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)
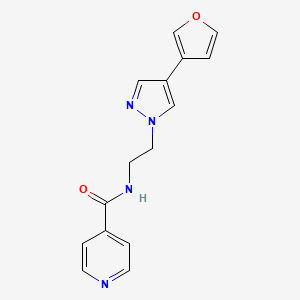
![N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2842648.png)
![N-tert-butyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2842650.png)
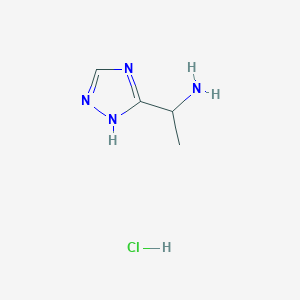
![2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2842654.png)
![methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2842656.png)
![12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one](/img/structure/B2842658.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2842659.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2842660.png)
![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2842661.png)
